[3-Chloro-4-(2-methylbutoxy)phenyl]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-4-(2-methylbutoxy)phenyl]acetic acid typically involves the reaction of 3-chloro-4-hydroxyphenylacetic acid with 2-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
[3-Chloro-4-(2-methylbutoxy)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 4-(2-methylbutoxy)phenylacetic acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .
Scientific Research Applications
[3-Chloro-4-(2-methylbutoxy)phenyl]acetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of [3-Chloro-4-(2-methylbutoxy)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylbutoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylbutoxy)phenylacetic acid: Lacks the chloro group, resulting in different chemical and biological properties.
3-Chloro-4-hydroxyphenylacetic acid: Contains a hydroxyl group instead of the methylbutoxy group, leading to variations in reactivity and applications
Uniqueness
The presence of both the chloro and methylbutoxy groups in [3-Chloro-4-(2-methylbutoxy)phenyl]acetic acid makes it unique compared to its analogs.
Properties
CAS No. |
62232-38-6 |
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Molecular Formula |
C13H17ClO3 |
Molecular Weight |
256.72 g/mol |
IUPAC Name |
2-[3-chloro-4-(2-methylbutoxy)phenyl]acetic acid |
InChI |
InChI=1S/C13H17ClO3/c1-3-9(2)8-17-12-5-4-10(6-11(12)14)7-13(15)16/h4-6,9H,3,7-8H2,1-2H3,(H,15,16) |
InChI Key |
PEZMADDNRFGKTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC1=C(C=C(C=C1)CC(=O)O)Cl |
Origin of Product |
United States |
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